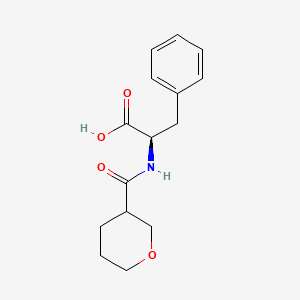
(2R)-2-(oxane-3-carbonylamino)-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(oxane-3-carbonylamino)-3-phenylpropanoic acid, also known as (R)-N-(3-oxooxan-2-yl)-3-phenylpropanamide, is a chiral molecule that belongs to the class of alpha-amino acid derivatives. It is a white crystalline solid that is sparingly soluble in water and has a molecular weight of 297.33 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用机制
The exact mechanism of action of (2R)-2-(oxane-3-carbonylamino)-3-phenylpropanoic acid is not fully understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, which leads to a reduction in the activity of the enzyme. The inhibition of enzymes by this compound has been shown to be reversible and competitive.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that it inhibits. For example, inhibition of acetylcholinesterase by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft, which results in enhanced cholinergic neurotransmission. This effect has been shown to be beneficial in the treatment of Alzheimer's disease. Inhibition of carbonic anhydrase by this compound leads to a reduction in the production of aqueous humor in the eye, which has potential applications in the treatment of glaucoma.
实验室实验的优点和局限性
One of the main advantages of (2R)-2-(oxane-3-carbonylamino)-3-phenylpropanoic acid is its specificity towards certain enzymes. This specificity allows for targeted inhibition of these enzymes without affecting other enzymes in the body. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for the research and development of (2R)-2-(oxane-3-carbonylamino)-3-phenylpropanoic acid. One direction is to explore its potential applications in the treatment of cancer. It has been shown to have inhibitory effects on several enzymes that are involved in cancer cell proliferation, such as carbonic anhydrase and matrix metalloproteinases. Another direction is to develop more efficient synthesis methods for this compound that can improve the overall yield of the compound. Additionally, the development of more soluble derivatives of this compound could improve its utility in lab experiments.
合成方法
The synthesis of (2R)-2-(oxane-3-carbonylamino)-3-phenylpropanoic acid involves the reaction of (R)-3-phenylpropanoic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with oxalyl amide to form the oxalyl amide derivative. This derivative is then treated with sodium hydroxide to give the desired this compound. The overall yield of this synthesis method is around 50%.
科学研究应用
(2R)-2-(oxane-3-carbonylamino)-3-phenylpropanoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their dysregulation has been implicated in several diseases, such as Alzheimer's disease, glaucoma, and cancer. Therefore, this compound has the potential to be developed into drugs for the treatment of these diseases.
属性
IUPAC Name |
(2R)-2-(oxane-3-carbonylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(12-7-4-8-20-10-12)16-13(15(18)19)9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,17)(H,18,19)/t12?,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUWUFZODIJYRU-ZGTCLIOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(COC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Fluoro-4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoic acid](/img/structure/B6629509.png)
![N-[2-(cycloheptylamino)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6629513.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629522.png)


![2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide](/img/structure/B6629540.png)


![2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6629556.png)
![(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid](/img/structure/B6629564.png)
![(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6629568.png)

![(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)
![(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid](/img/structure/B6629596.png)
